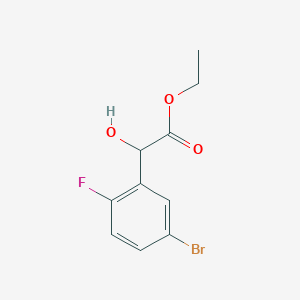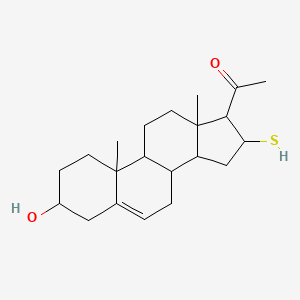![molecular formula C10H16O3 B14754679 Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- CAS No. 471-83-0](/img/structure/B14754679.png)
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- is a bicyclic compound with the molecular formula C10H16O3. It is characterized by a bicyclo[3.1.1]heptane core structure with a carboxylic acid and a hydroxyl group attached to it. This compound is known for its unique structural features and has been studied for various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- can be synthesized through the oxidation of β-pinene. The process involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve the desired product . The reaction typically requires careful monitoring of temperature and pH to ensure the selective oxidation of the β-pinene to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, alkyl halides, acids.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters and ethers .
Scientific Research Applications
Bicyclo[31
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to other molecules. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Similar structure but with a methanol group instead of a carboxylic acid.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: An ester derivative of the methanol compound
Uniqueness
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
471-83-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-9(2)6-3-4-10(13,8(11)12)7(9)5-6/h6-7,13H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
JOVXDZIPAXYGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)(C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


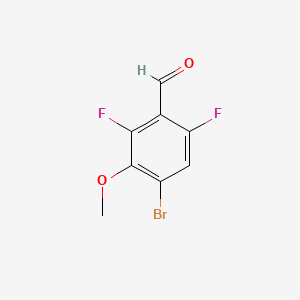

![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)

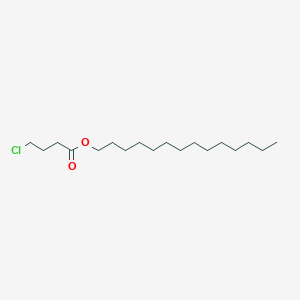

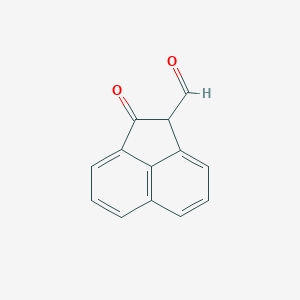
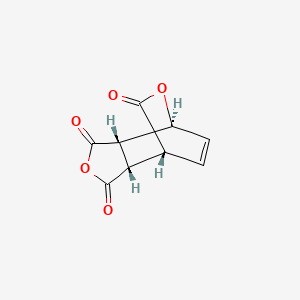
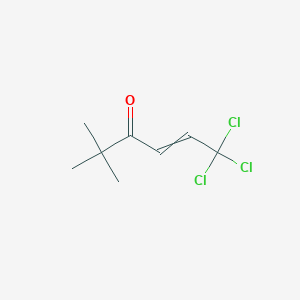
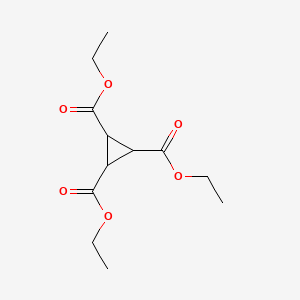
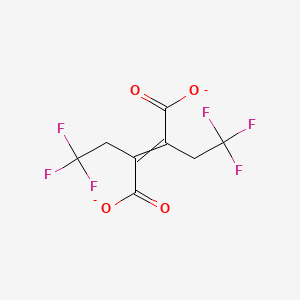
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
